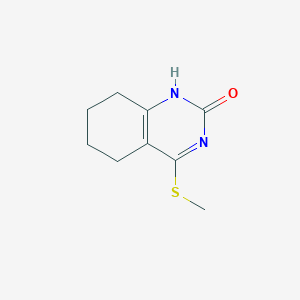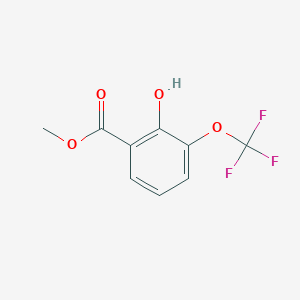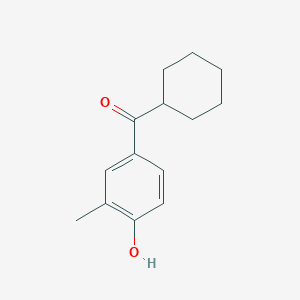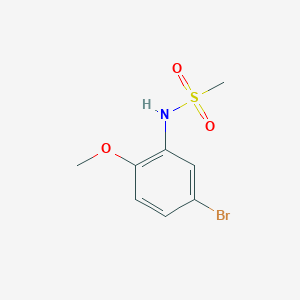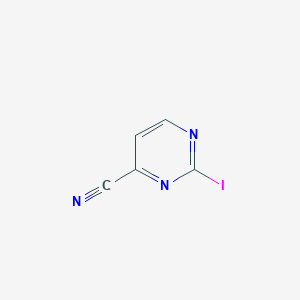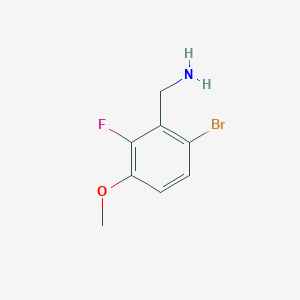
1-(2-Fluorobenzyl)-3-cyanoindazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorobenzyl)-3-cyanoindazole is an organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(2-Fluorobenzyl)-3-cyanoindazole typically involves the reaction of 2-fluorobenzyl bromide with 3-cyanoindazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(2-Fluorobenzyl)-3-cyanoindazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorobenzyl)-3-cyanoindazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorobenzyl)-3-cyanoindazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorobenzyl)-3-cyanoindazole can be compared with other indazole derivatives, such as:
1-(2-Chlorobenzyl)-3-cyanoindazole: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromobenzyl)-3-cyanoindazole: Similar structure but with a bromine atom instead of fluorine.
1-(2-Methylbenzyl)-3-cyanoindazole: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
256376-72-4 |
|---|---|
Molekularformel |
C15H10FN3 |
Molekulargewicht |
251.26 g/mol |
IUPAC-Name |
1-[(2-fluorophenyl)methyl]indazole-3-carbonitrile |
InChI |
InChI=1S/C15H10FN3/c16-13-7-3-1-5-11(13)10-19-15-8-4-2-6-12(15)14(9-17)18-19/h1-8H,10H2 |
InChI-Schlüssel |
AGYZSSWNSPUHRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=N2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



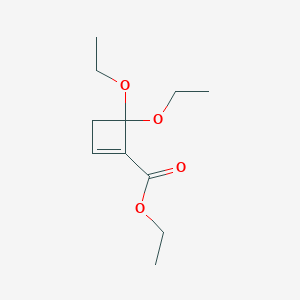

![Ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate](/img/structure/B13980277.png)
![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)

